![molecular formula C10H10N2OS3 B2883910 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide CAS No. 303988-38-7](/img/structure/B2883910.png)
5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide, also known as PETT, is a compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. PETT is a sulfur-containing heterocyclic compound that belongs to the class of thiadiazoles. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Glutaminase Inhibition for Cancer Therapy
Compounds derived from the thiadiazole class, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been explored for their potential in cancer therapy. BPTES is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), a target in cancer therapy. Analogues of BPTES have shown similar potency and better solubility compared to BPTES, offering promise in the development of therapeutic agents against cancer. These compounds have demonstrated efficacy in vitro and in mouse xenograft models of lymphoma (Shukla et al., 2012).
Solar Energy Conversion
In the field of solar energy, organo-sulfur compounds like 5-methylthio-1,3,4-thiadiazole-2-thiol have been utilized as redox couples in dye-sensitized and quantum-dot sensitized solar cells. These compounds, characterized by their non-absorption of visible light and improved redox behavior, have contributed to the development of low-cost, efficient solar cells. This application demonstrates the potential of sulfur-containing compounds in renewable energy technologies (Rahman et al., 2018).
Antimicrobial Agents
Thiadiazole derivatives, such as 1,3,4-thiadiazole derivatives of 5-amino-2-hydroxybenzoic acid, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown significant activity against bacteria like S. aureus and E. coli, as well as against fungi like A. niger. This highlights the potential of thiadiazole-based compounds in the development of new antimicrobial agents (Hussain et al., 2008).
Materials Science
In materials science, sulfur coordination polymers like catena-poly[zinc(II)-μ2-bis[5-(methylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-ido-κ2N3:S]] have been synthesized and characterized. These materials exhibit wide bandgap semiconductivity and high thermal and chemical stability, making them promising candidates for use in electronic devices and sensors (Zhang et al., 2019).
Antidepressant and Anxiolytic Activity
Research on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives has explored their central nervous system activity, revealing that some compounds exhibit antidepressant and anxiolytic properties. These findings suggest potential therapeutic applications for thiadiazole derivatives in treating mood disorders (Clerici et al., 2001).
Propiedades
IUPAC Name |
5-(2-phenoxyethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS3/c14-9-11-12-10(16-9)15-7-6-13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKFRTDBAVOOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
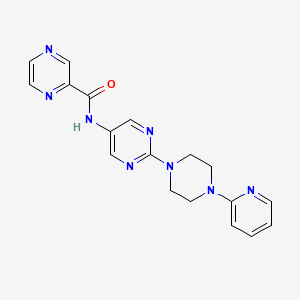

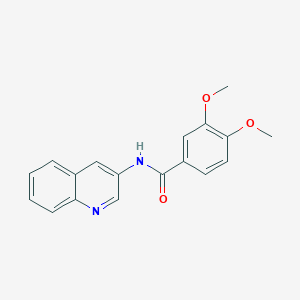
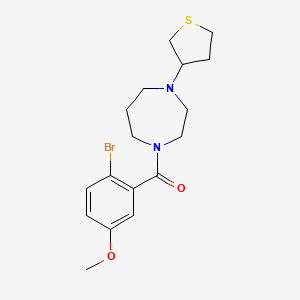
![Tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate](/img/structure/B2883836.png)

![6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide](/img/structure/B2883838.png)
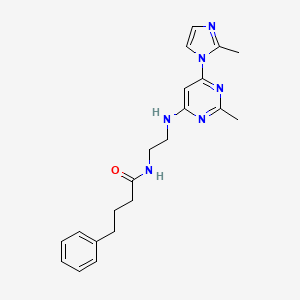

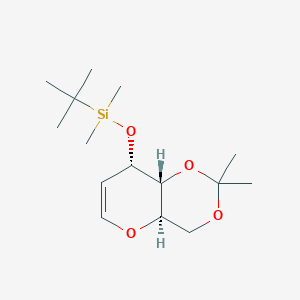
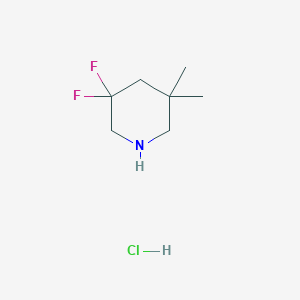
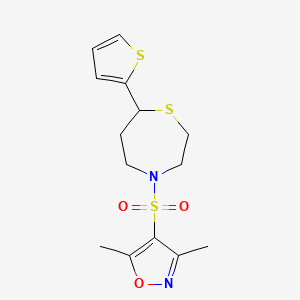
![{2-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B2883848.png)
![6-Fluoro-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2883850.png)
